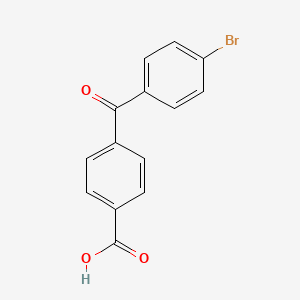

4-(4-bromobenzoyl)benzoic Acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H9BrO3 |

|---|---|

Molecular Weight |

305.12 g/mol |

IUPAC Name |

4-(4-bromobenzoyl)benzoic acid |

InChI |

InChI=1S/C14H9BrO3/c15-12-7-5-10(6-8-12)13(16)9-1-3-11(4-2-9)14(17)18/h1-8H,(H,17,18) |

InChI Key |

CEXBCYLBJZXNNN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)Br)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Comprehensive Technical Monograph: 4-(4-Bromobenzoyl)benzoic Acid

Molecular Identity & Physicochemical Profile[1][2][3][4][5][6]

4-(4-Bromobenzoyl)benzoic acid is a bifunctional aromatic ketone characterized by a benzophenone core substituted with a carboxylic acid at the 4-position and a bromine atom at the 4'-position.[1] This asymmetric substitution pattern renders it a critical intermediate in the synthesis of high-performance polymers (such as Polyetherketoneketones, PEKK) and a versatile linker in medicinal chemistry for Suzuki-Miyaura cross-coupling reactions.

Core Physicochemical Data[5]

| Property | Value | Notes |

| IUPAC Name | 4-(4-Bromobenzoyl)benzoic acid | |

| Synonyms | 4-Bromo-4'-carboxybenzophenone; p-(p-bromobenzoyl)benzoic acid | |

| Molecular Formula | C₁₄H₉BrO₃ | |

| Molecular Weight | 305.12 g/mol | Calculated based on standard atomic weights.[1] |

| CAS Registry | 51310-29-3 (Methyl ester analog) | The free acid is often generated in situ or cited via its ester derivatives in patent literature. |

| SMILES | OC(=O)c1ccc(cc1)C(=O)c2ccc(Br)cc2 | |

| Appearance | Off-white to pale yellow crystalline solid | |

| Solubility | DMSO, DMF, hot Ethanol | Insoluble in water; limited solubility in cold non-polar solvents. |

| Melting Point | >240 °C (Predicted) | High melting point due to strong intermolecular hydrogen bonding (dimerization) and π-π stacking. |

Synthetic Pathways and Experimental Logic[2][4][5][7]

The synthesis of 4-(4-bromobenzoyl)benzoic acid presents a regiochemical challenge. Direct Friedel-Crafts acylation of bromobenzene with terephthalic anhydride typically yields a mixture or low conversion.[1] The most robust industrial and laboratory protocol involves a two-step sequence : Friedel-Crafts acylation followed by benzylic oxidation.[1]

Step 1: Friedel-Crafts Acylation (Regioselective Construction)

The synthesis begins with the reaction of 4-bromobenzoyl chloride with toluene . Toluene is used instead of benzene to introduce a methyl group at the 4'-position, which serves as a "masked" carboxylic acid.

-

Reagents: 4-Bromobenzoyl chloride, Toluene (solvent/reactant), AlCl₃ (Lewis Acid).

-

Mechanism: The electrophilic acylium ion attacks the para position of toluene (activated by the methyl group) to form 4-bromo-4'-methylbenzophenone .

-

Selectivity: The para product is favored over ortho due to steric hindrance from the bulky acyl group.[1]

Step 2: Benzylic Oxidation (Functionalization)

The methyl group is oxidized to a carboxylic acid using a strong oxidant.[1]

-

Reagents: KMnO₄ (Potassium Permanganate) or HNO₃ (Nitric Acid), often with a phase transfer catalyst if using aqueous permanganate.

-

Outcome: Quantitative conversion of the methyl group to the carboxylate, followed by acidic workup to yield the target acid.

Reaction Workflow Diagram

Figure 1: Two-step synthetic route ensuring para-para regioselectivity.

Applications in Research & Development

A. High-Performance Polymer Synthesis (PEKK)

This molecule is a quintessential "AB-type" monomer precursor. In the synthesis of Polyetherketoneketones (PEKK) , the bromine functionality allows for nucleophilic aromatic substitution, while the carboxylic acid can be converted to an acid chloride.

-

Mechanism: The bromine atom is activated by the ortho/para carbonyl group, making it susceptible to displacement by phenoxide salts (e.g., hydroquinone derivatives) in high-temperature polycondensation.

B. Medicinal Chemistry (Linker Design)

In drug discovery, the molecule serves as a rigid, photo-active linker.

-

Suzuki-Miyaura Coupling: The aryl bromide undergoes palladium-catalyzed cross-coupling with boronic acids to extend the carbon skeleton.[1]

-

Amide Coupling: The carboxylic acid moiety reacts with amines to form stable amide bonds, allowing the attachment of pharmacophores.

-

Photoaffinity Labeling: The benzophenone core is a known photo-crosslinker.[1] Upon UV irradiation (~350-360 nm), the carbonyl oxygen forms a triplet radical that can abstract hydrogen atoms from nearby proteins, covalently trapping drug targets.

Analytical Characterization

To validate the identity of synthesized 4-(4-bromobenzoyl)benzoic acid, researchers should look for the following spectral signatures:

¹H NMR Spectroscopy (DMSO-d₆, 400 MHz)

The spectrum will display two distinct AA'BB' systems (two sets of para-substituted doublets) and a downfield acid proton.

-

δ ~13.0 ppm (s, 1H): Carboxylic acid -COOH (broad, exchangeable).

-

δ ~8.1 ppm (d, 2H): Protons ortho to the COOH group (deshielded by anisotropy).

-

δ ~7.8 ppm (d, 2H): Protons ortho to the ketone (on the benzoic acid ring).

-

δ ~7.7 ppm (d, 2H): Protons ortho to the ketone (on the bromophenyl ring).

-

δ ~7.6 ppm (d, 2H): Protons ortho to the Bromine atom.

FT-IR Spectroscopy

-

3300–2500 cm⁻¹: Broad O-H stretch (Carboxylic acid dimer).

-

1690–1710 cm⁻¹: C=O stretch (Carboxylic acid).

-

1650–1665 cm⁻¹: C=O stretch (Benzophenone ketone).

-

~1070 cm⁻¹: C-Br stretch (Aryl bromide).

Safety & Handling Protocol

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).

-

Handling: Use standard PPE (nitrile gloves, safety goggles). Handle in a fume hood to avoid inhalation of dust.[1]

-

Storage: Store in a cool, dry place. The compound is stable under ambient conditions but should be kept away from strong oxidizers and reducing agents.[1]

References

-

Organic Syntheses. Oxidation of Methylarenes to Carboxylic Acids. Available at: [Link]

-

PubChem. 4-Bromobenzoic Acid and Derivatives - Compound Summary. Available at: [Link]

Sources

Benzophenone Derivatives with Carboxylic Acid and Bromine Functional Groups: A Multifunctional Scaffold for Synthesis and Application

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Benzophenone derivatives bearing both carboxylic acid and bromine functionalities represent a class of compounds with significant versatility and potential in medicinal chemistry, photochemistry, and materials science.[1][2] The benzophenone core is a privileged scaffold in drug discovery and a classical photosensitizer, while the carboxylic acid and bromine moieties offer critical handles for modulating physicochemical properties and enabling further synthetic diversification.[1][3][4] This guide provides an in-depth exploration of the synthesis, characterization, and application of these trifunctional molecules, offering field-proven insights and detailed protocols for researchers and drug development professionals.

The Strategic Importance of the Trifunctional Scaffold

The combination of a benzophenone core, a carboxylic acid, and a bromine atom on a single molecular framework is not coincidental; it is a deliberate design strategy to access a wide range of chemical and biological activities.

-

The Benzophenone Core: This diaryl ketone structure is a renowned photoinitiator and photosensitizer.[5][6] Upon UV irradiation, it efficiently undergoes intersystem crossing (ISC) to a long-lived triplet state, which can initiate a variety of chemical reactions.[7][8][9] Furthermore, the benzophenone moiety is a common structural motif in numerous biologically active compounds, exhibiting anticancer, anti-inflammatory, and antiviral properties.[1][2]

-

The Carboxylic Acid Group: This functional group is pivotal in drug design. It can participate in crucial hydrogen bonding and ionic interactions with biological targets like enzymes and receptors.[4] Its presence significantly influences aqueous solubility and pharmacokinetic profiles. From a synthetic standpoint, it serves as a versatile precursor for esters, amides, and other derivatives.

-

The Bromine Atom: The inclusion of a bromine atom serves two primary purposes. First, as a heavy atom, it can enhance the rate of intersystem crossing, thereby improving the photosensitizing efficiency of the benzophenone core. Second, and critically for modern drug discovery, it acts as a synthetic handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[3][10][11] This allows for the facile introduction of a vast array of aryl, heteroaryl, or alkyl groups, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Core Synthesis Strategies: A Causal Analysis

The synthesis of these target molecules typically relies on established, robust reactions, with the Friedel-Crafts acylation being the cornerstone for constructing the central benzophenone scaffold.[12][13][14]

Friedel-Crafts Acylation: The Primary C-C Bond Formation

The most direct route to the benzophenone core is the electrophilic aromatic substitution reaction between an aromatic acid chloride (or anhydride) and an aromatic ring, catalyzed by a Lewis acid.[12][13][15] The choice of reactants and the timing of functional group introduction are key strategic decisions.

Causality Behind Component Selection:

-

Reactants: One can react a bromo-substituted benzene derivative with a phthalic anhydride analogue (leading to a 2-benzoylbenzoic acid structure) or react a bromo-benzoyl chloride with a toluene derivative (which requires a subsequent oxidation step). The choice depends on the commercial availability and cost of starting materials and the desired final substitution pattern.

-

Catalyst: Anhydrous aluminum chloride (AlCl₃) is the classical and most potent catalyst. However, it is required in stoichiometric amounts as it complexes with the product ketone. For substrates sensitive to strong Lewis acids, milder catalysts like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can be employed, often requiring higher reaction temperatures.[16]

Below is a generalized workflow for the synthesis of brominated benzophenone carboxylic acids.

Caption: General synthetic workflows for brominated benzophenone carboxylic acids.

Advanced Diversification via Suzuki-Miyaura Coupling

The true synthetic power of the bromine atom is realized in post-acylation diversification. The Suzuki-Miyaura reaction provides a highly reliable method for forming new C-C bonds, which is indispensable in modern medicinal chemistry.[3][17]

Mechanism Rationale: The reaction is catalyzed by a palladium(0) complex. The cycle involves the oxidative addition of the palladium catalyst to the aryl bromide, followed by transmetalation with an activated boronic acid (typically activated with a base) and finally, reductive elimination to yield the coupled product and regenerate the catalyst.[10] The choice of ligand, base, and solvent is critical for achieving high yields, especially with sterically hindered substrates.[3]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Spectroscopic and Analytical Characterization: A Self-Validating System

Accurate characterization is essential to confirm the structure and purity of the synthesized derivatives. The combination of NMR, IR, and MS provides a self-validating dataset.

| Technique | Functional Group | Expected Observation / Rationale |

| ¹H NMR | Aromatic Protons | Complex multiplets in the aromatic region (~7.2-8.2 ppm). Protons ortho to the carbonyl group are typically deshielded and appear further downfield due to the electron-withdrawing anisotropic effect of the C=O bond.[18] |

| Carboxylic Acid | A broad singlet, typically >10 ppm, which is exchangeable with D₂O. | |

| ¹³C NMR | Ketone Carbonyl | A signal in the range of 190-200 ppm. |

| Carboxylic Acid Carbonyl | A signal in the range of 165-185 ppm. | |

| C-Br Carbon | A signal whose chemical shift is influenced by its position on the ring. | |

| IR Spectroscopy | Ketone C=O | A strong, sharp absorption band around 1650-1680 cm⁻¹. |

| Carboxylic Acid C=O | A strong, sharp absorption band, typically at a higher frequency than the ketone, around 1680-1720 cm⁻¹. | |

| Carboxylic Acid O-H | A very broad absorption band from ~2500-3300 cm⁻¹, often overlapping with C-H stretches. | |

| Mass Spectrometry | Molecular Ion | Shows a characteristic pair of peaks (M⁺ and M⁺+2) of nearly equal intensity, which is the isotopic signature of the bromine atom (⁷⁹Br and ⁸¹Br). |

Field-Proven Applications

The unique combination of functional groups makes these derivatives highly valuable in several research and development areas.

Photosensitizers and Photo-Crosslinking Agents

The benzophenone core is a classical Type II photosensitizer.[19] Upon absorption of UVA light (~340-360 nm), it undergoes efficient intersystem crossing to form a triplet diradical. This excited state can then participate in two primary pathways:

-

Hydrogen Abstraction: The triplet benzophenone can abstract a hydrogen atom from a suitable donor (like an alcohol or a C-H bond on a biopolymer), generating a ketyl radical and a substrate radical. This is the basis for its use in photopolymerization and as a photo-crosslinking agent to study protein-ligand interactions.[5][20]

-

Energy Transfer: It can transfer its triplet energy to ground-state molecular oxygen (³O₂) to generate highly reactive singlet oxygen (¹O₂), a key species in photodynamic therapy and photosensitized oxidation reactions.[6][7]

The carboxylic acid group can be used to conjugate the photosensitizer to a molecule of interest, such as a peptide or a drug, creating a targeted photoprobe.

Caption: Simplified Jablonski diagram for benzophenone photosensitization.

Scaffolds in Drug Discovery

The benzophenone framework is a "ubiquitous structure in medicinal chemistry".[1] Derivatives have been synthesized and evaluated for a wide range of therapeutic targets.

-

Anticancer Agents: Many synthetic benzophenone analogues have demonstrated potent activity against various cancer cell lines.[1][2] The planarity and aromatic nature of the rings allow for π-π stacking and hydrophobic interactions within protein binding sites.

-

Anti-inflammatory Agents: Certain benzophenone derivatives have shown inhibitory effects against inflammatory mediators like TNF-α and IL-6.[1] The carboxylic acid is a key pharmacophore in non-steroidal anti-inflammatory drugs (NSAIDs), and its incorporation into a benzophenone scaffold is a rational design strategy.[21]

-

Probe Development: The bromine atom, via Suzuki coupling, allows for the systematic exploration of the chemical space around the benzophenone core. This enables researchers to optimize binding affinity, selectivity, and pharmacokinetic properties, accelerating the drug development process.

Experimental Protocol: Synthesis of 2-Benzoyl-5-bromobenzoic Acid

This protocol describes a representative Friedel-Crafts acylation, providing a self-validating system for synthesizing a key intermediate.

Objective: To synthesize 2-benzoyl-5-bromobenzoic acid from 4-bromophthalic anhydride and benzene.

Materials:

-

4-Bromophthalic anhydride

-

Anhydrous benzene (reagent grade, dried)

-

Anhydrous aluminum chloride (AlCl₃)

-

Hydrochloric acid (10% aqueous solution)

-

Sodium hydroxide (10% aqueous solution)

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware (round-bottom flask, reflux condenser, addition funnel, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup (Trustworthiness Check): All glassware must be rigorously dried in an oven and assembled under a moisture-free atmosphere (e.g., using a nitrogen line or drying tubes). AlCl₃ is extremely hygroscopic and its reactivity is compromised by moisture.

-

Charge the Flask: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an addition funnel, place anhydrous aluminum chloride (2.2 equivalents).

-

Solvent Addition: Add anhydrous benzene (5 equivalents) to the flask via the addition funnel. Stir the mixture to form a slurry.

-

Substrate Addition (Causality): Add 4-bromophthalic anhydride (1.0 equivalent) portion-wise to the stirred slurry over 20-30 minutes. The portion-wise addition helps to control the initial exotherm of the reaction.

-

Reaction: Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 hexanes:ethyl acetate mobile phase). The disappearance of the starting anhydride indicates completion.

-

Quenching (Critical Step): Cool the reaction mixture to 0 °C in an ice bath. Very slowly and carefully, quench the reaction by adding crushed ice, followed by the slow addition of 10% HCl. This step is highly exothermic and produces HCl gas; it must be performed in a well-ventilated fume hood. The acid serves to decompose the aluminum chloride complex of the product.

-

Workup and Extraction: Transfer the mixture to a separatory funnel. The product, being a carboxylic acid, will be soluble in a basic aqueous solution. Extract the acidic product into the aqueous phase by washing with 10% NaOH solution (2 x 50 mL).

-

Precipitation: Combine the basic aqueous layers and cool in an ice bath. Acidify the solution by slowly adding concentrated HCl until the pH is ~1-2. The desired product will precipitate as a solid.

-

Purification: Collect the solid product by vacuum filtration and wash with cold water. For higher purity, the crude product can be recrystallized from an appropriate solvent system, such as an ethanol/water mixture.

-

Characterization: Dry the purified product under vacuum. Confirm its identity and purity using the analytical techniques outlined in Section 3 (NMR, IR, MS) and measure its melting point.

References

- Kumar, R., et al. (n.d.). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Publishing.

-

(2023). Synthesis and application of novel benzophenone photoinitiators. ResearchGate. [Link]

-

(2021). Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. International Journal of Advanced Chemistry Research. [Link]

-

(n.d.). Starting from benzene, how would you synthesize p-bromobenzoic acid? Study.com. [Link]

-

(n.d.). Preparation of 3-bromobenzoic acid. PrepChem.com. [Link]

-

(n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

-

Placzek, M., et al. (2013). Photosensitizing properties of compounds related to benzophenone. Acta Dermato-Venereologica. [Link]

-

(n.d.). Determination of benzophenone and related compounds in plastic packaged baby food by ultra-high-performance liquid chromatography coupled to tandem mass spectrometry. Analytical Methods (RSC Publishing). [Link]

-

Lhiaubet-Vallet, V., & Miranda, M. A. (2012). Benzophenone Photosensitized DNA Damage. Accounts of Chemical Research. [Link]

-

(n.d.). The Photochemistry of Benzophenone. ScholarWorks@BGSU. [Link]

-

Chemistry Scholars. (2021). Photoreduction of ketones | Benzophenone to benzpinacol | Photochemistry. YouTube. [Link]

-

Lei, C., et al. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. RSC Advances. [Link]

-

Iskra, J. L., et al. (2020). Benzophenone as a cheap and effective photosensitizer for the photocatalytic synthesis of dimethyl cubane-1,4-dicarboxylate. Organic & Biomolecular Chemistry. [Link]

-

Horvath, A., et al. (2019). Photochemistry of Benzophenone in Solution: A Tale of Two Different Solvent Environments. Journal of the American Chemical Society. [Link]

-

(2021). Formation pathways of brominated products from benzophenone-4 chlorination in the presence of bromide ions. ResearchGate. [Link]

-

(n.d.). Carboxylic acid synthesis by oxidation of benzylic positions. Organic Chemistry Portal. [Link]

-

(n.d.). Synthesis of substituted benzene rings II. Khan Academy. [Link]

-

Fun, H.-K., et al. (2022). 5-Bromo-2-(phenylamino)benzoic acid. National Institutes of Health. [Link]

-

Lhiaubet-Vallet, V., & Miranda, M. A. (2012). Benzophenone photosensitized DNA damage. PubMed. [Link]

-

(2017). Synthesis, Growth and Characterization of Benzophenone-4-methoxybenzoylhydrazone Single Crystals. ResearchGate. [Link]

-

(n.d.). FRIEDEL AND CRAFTS' REACTION—THE PREPARATION OF ORTHOBENZOYL-BENZOIC ACID AND BENZOPHENONE. Journal of the American Chemical Society. [Link]

-

Allwood, D. M., et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters. [Link]

-

Majumder, S., & Choudhury, J. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances. [Link]

-

(2021). A Fresh Perspective on the Photophysics of Benzophenone. ResearchGate. [Link]

-

(n.d.). Growth and Characterization of Benzophenone and Mixed Crystal of Benzophenone and 2,4-Dinitrophenyl hydrazone of Benzophenone. International Journal of ChemTech Research. [Link]

- (n.d.). Method for producing 3-bromomethylbenzoic acids.

- (n.d.). Preparation of benzophenone.

-

El-Gindy, A., et al. (2006). Derivative spectrophotometric analysis of benzophenone (as an impurity) in phenytoin. BMC Chemistry. [Link]

-

Bagdi, A. K., et al. (2014). Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. Molecules. [Link]

-

(n.d.). A Review of Benzophenone-Based Derivatives for Organic Light-Emitting Diodes. MDPI. [Link]

-

(2021). Friedel-Crafts Synthesis of Benzophenone with Little Lewis Acid Catalyst. Factorial Design and Mechanism. ResearchGate. [Link]

-

(n.d.). Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. MDPI. [Link]

-

(2024). A Review on Benzophenone-Based Derivatives for Organic Light Emitting Diodes. Preprints.org. [Link]

-

(n.d.). benzophenone. Organic Syntheses Procedure. [Link]

-

(n.d.). Drug Modifications to Improve Stability. eCampusOntario Pressbooks. [Link]

-

(2020). IR and H-NMR analysis of benzophenone. Chemistry Stack Exchange. [Link]

-

(n.d.). Show how Friedel–Crafts acylation might be used to synthesize the following compounds. b. benzophenone. Pearson. [Link]

-

(2024). Synthesis in Review: New Benzophenone Bioisosteres and a Pyridine Regiodivergent Arylation. Domainex. [Link]

-

(2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. ResearchGate. [Link]

-

(n.d.). A Review of Benzophenone-Based Derivatives for Organic Light-Emitting Diodes. MDPI. [Link]

-

(2022). What is the synthesis of 4-bromo-3-nitrobenzoic acid from benzene? Quora. [Link]

-

(n.d.). Photophysical Properties of Benzophenone Based TADF Emitters in Relation to Their Molecular Structure. ResearchGate. [Link]

Sources

- 1. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and bioactivity investigation of benzophenone and its derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02797C [pubs.rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]

- 5. scholarworks.bgsu.edu [scholarworks.bgsu.edu]

- 6. Benzophenone as a cheap and effective photosensitizer for the photocatalytic synthesis of dimethyl cubane-1,4-dicarboxylate - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Benzophenone photosensitized DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. chemistryjournals.net [chemistryjournals.net]

- 13. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Show how Friedel–Crafts acylation might be used to synthesize the... | Study Prep in Pearson+ [pearson.com]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. researchgate.net [researchgate.net]

- 17. Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids | MDPI [mdpi.com]

- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 19. Photosensitizing properties of compounds related to benzophenone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. 5-Bromo-2-(phenylamino)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

Difference between 4-(4-bromobenzoyl)benzoic acid and 4-(4-bromophenyl)benzoic acid

An In-Depth Technical Guide Topic: A Comparative Analysis of 4-(4-bromobenzoyl)benzoic acid and 4-(4-bromophenyl)benzoic acid: Structure, Synthesis, and Function

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

At first glance, 4-(4-bromobenzoyl)benzoic acid and 4-(4-bromophenyl)benzoic acid are aromatic compounds that share common structural motifs: a benzoic acid group and a bromophenyl group. However, the seemingly minor difference in their connectivity—the presence of a carbonyl linker in the former versus a direct biphenyl bond in the latter—imparts fundamentally distinct chemical, physical, and functional properties. This guide provides a detailed technical exploration of these differences, examining how the ketone bridge profoundly influences molecular geometry, dictates synthetic strategy, alters spectroscopic signatures, and ultimately defines their respective applications in materials science and medicinal chemistry. We will dissect their synthesis via Friedel-Crafts acylation and Suzuki coupling, respectively, providing mechanistic insights and detailed protocols to underscore the practical consequences of their structural divergence.

The Fundamental Structural Distinction: A Carbonyl Bridge vs. a Biphenyl Core

The core difference between these two molecules lies in the nature of the linkage between their two aromatic rings.

-

4-(4-bromobenzoyl)benzoic acid features a benzophenone core. The two aromatic rings are connected by a carbonyl group (C=O). This ketone linker introduces a trigonal planar, sp²-hybridized carbon atom, which acts as a flexible yet electron-withdrawing pivot point. This "kink" disrupts the planarity between the two rings, limiting direct electronic conjugation across the entire molecule.

-

4-(4-bromophenyl)benzoic acid is a biphenyl derivative. The two aromatic rings are joined by a direct carbon-carbon single bond. This allows for a greater degree of co-planarity (though some torsional angle exists) and facilitates electronic communication between the rings through π-system conjugation. This structural rigidity and linearity are critical to its function in many applications.

Caption: General workflow for synthesizing a bromobenzoyl benzoic acid isomer.

Mechanism: The reaction proceeds via the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring. [1][2]

Caption: Key mechanistic steps of the Friedel-Crafts acylation reaction.

Exemplary Protocol (Conceptual):

-

Catalyst Suspension: Suspend anhydrous AlCl₃ in a dry, inert solvent (e.g., dichloromethane) under an inert atmosphere (N₂) and cool to 0 °C.

-

Reactant Addition: Slowly add 4-bromobenzoyl chloride to the suspension. [3]Follow with the dropwise addition of the aromatic substrate (e.g., benzoic acid ester, followed by hydrolysis).

-

Reaction: Allow the mixture to stir at low temperature before warming to room temperature to proceed to completion. The acyl group deactivates the ring, preventing polyacylation. [3]4. Quenching & Workup: Carefully pour the reaction mixture into ice-cold dilute HCl to decompose the aluminum complex.

-

Purification: Extract the product with an organic solvent, wash, dry, and purify by recrystallization or chromatography.

Synthesis of 4-(4-bromophenyl)benzoic acid via Suzuki-Miyaura Coupling

The direct aryl-aryl bond is constructed using a modern palladium-catalyzed cross-coupling reaction, most commonly the Suzuki-Miyaura coupling . [4][5]This powerful reaction forms a C-C bond between an aryl halide and an arylboronic acid.

Caption: General workflow for Suzuki coupling to form a biphenyl derivative.

Mechanism: The reaction proceeds through a catalytic cycle involving a palladium center. [6]

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.

Exemplary Protocol: [5]1. Reaction Setup: To a flask, add 4-bromobenzoic acid, phenylboronic acid (1.1 eq), a palladium catalyst (e.g., ligand-free Pd/C), and a base such as potassium carbonate. [5]2. Solvent Addition: Add a solvent system, often a mixture of an organic solvent and water (e.g., ethanol/water), which is more environmentally benign than traditional organic solvents. [5]3. Reaction: Stir the mixture at room temperature or with gentle heating. The reaction can often be run in the open air, simplifying the procedure. [5]4. Workup & Purification: After the reaction is complete (monitored by TLC), filter off the catalyst. Acidify the aqueous layer to precipitate the carboxylic acid product, which can then be collected by filtration and purified.

Spectroscopic Differentiation

In a laboratory setting, these two compounds are easily distinguished by standard spectroscopic techniques.

-

Infrared (IR) Spectroscopy: This is perhaps the most straightforward method.

-

4-(4-bromobenzoyl)benzoic acid will exhibit two distinct carbonyl (C=O) stretching peaks: one for the diaryl ketone (approx. 1660 cm⁻¹) and one for the carboxylic acid (approx. 1700 cm⁻¹).

-

4-(4-bromophenyl)benzoic acid will show only one C=O stretching peak from the carboxylic acid group.

-

-

¹³C NMR Spectroscopy:

-

The spectrum of 4-(4-bromobenzoyl)benzoic acid will feature a downfield signal around 195 ppm , which is characteristic of a ketone carbonyl carbon.

-

This signal will be absent in the spectrum of 4-(4-bromophenyl)benzoic acid .

-

-

Mass Spectrometry:

-

The molecular ions will differ by the mass of a CO unit (~28 amu), with 4-(4-bromobenzoyl)benzoic acid appearing at a higher m/z.

-

Both compounds will display a characteristic M+2 peak with nearly equal intensity to the M peak, which is the classic isotopic signature of a molecule containing one bromine atom. [7][8]

-

Applications and Functional Consequences

The structural differences dictate their use in distinct high-value applications.

-

4-(4-bromophenyl)benzoic acid: The rigid, linear, and highly conjugated biphenyl core makes this compound an ideal mesogen , a fundamental building block for liquid crystals (LCs) . [9][10]The ability of these rod-like molecules to self-align into ordered phases (nematic, smectic) is critical for their use in display technologies. The bromine atom and carboxylic acid group serve as reactive handles for further modification to fine-tune the mesomorphic properties. It also serves as a key intermediate in the synthesis of pharmaceuticals, such as the antifungal drug Anidulafungin. [11]

-

4-(4-bromobenzoyl)benzoic acid: The non-planar benzophenone structure is not suitable for forming liquid crystal phases. Instead, the benzophenone core is a well-known pharmacophore and a versatile photoinitiator . The ketone group can be readily converted to other functional groups (e.g., reduced to an alcohol or methylene bridge), making the molecule a highly adaptable intermediate for multi-step organic synthesis of complex targets like pharmaceuticals and specialty polymers. [12]

Conclusion

The distinction between 4-(4-bromobenzoyl)benzoic acid and 4-(4-bromophenyl)benzoic acid is a clear illustration of how a single functional group can redefine a molecule's identity. The ketone linker in the former imparts flexibility, increased polarity, and a reactive site, guiding its synthesis through electrophilic acylation and its use as a versatile synthetic intermediate. Conversely, the direct C-C bond in the latter creates a rigid, linear, and conjugated system, making it an ideal component for advanced materials like liquid crystals, with its synthesis achieved through modern cross-coupling chemistry. For the researcher and development professional, understanding this fundamental structure-property-application relationship is paramount for the rational design of new molecules and materials.

References

- Google Patents. (2018). CN108558636A - A kind of preparation method of 4- bromobenzoic acids.

-

NINGBO INNO PHARMCHEM CO., LTD. (n.d.). Exploring the Chemical Synthesis of 4-Bromobenzoic Acid: A Look at Preparation Methods. Retrieved from [Link]

-

Anbu Chem. (n.d.). Benzoic acid, 4-broMo-, 2-(4-broMobenzoyl)hydrazide. Retrieved from [Link]

-

PubChem. (n.d.). 4-(4-bromophenyl)benzoic acid (C13H9BrO2). PubChemLite. Retrieved from [Link]

-

Chemsrc. (n.d.). 2-(4-bromobenzoyl)benzoic acid | CAS#:2159-40-2. Retrieved from [Link]

-

PubChem. (n.d.). 4-(4-Bromophenyl)benzoate. Retrieved from [Link]

-

ResearchGate. (n.d.). Molecular structures of the new 4-[(4-bromophenyl)sulfonyl]benzoic acid.... Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Suzuki-Miyaura coupling reaction of 4-bromobenzoic acid and phenylboronic acid in aqueous media. RSC Advances. Retrieved from [Link]

-

ResearchGate. (n.d.). Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with phenyl boronic acid in H₂O. Retrieved from [Link]

-

ACS Publications. (n.d.). Pd/C-Catalyzed Synthesis of 4-Bibenzoic Acid via Suzuki-Miyaura Coupling Reaction. Journal of Chemical Education. Retrieved from [Link]

-

MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. Retrieved from [Link]

-

MassBank. (2008). 4-bromobenzoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromophenyl benzoate. Retrieved from [Link]

-

PubChem. (n.d.). 4-(4-Bromophenyl)benzoic acid. Retrieved from [Link]

-

Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

-

ResearchGate. (n.d.). Pd-catalyzed Suzuki-Miyaura cross-coupling reaction of 4-bromobenzoic.... Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 4-bromo-. NIST WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). 4-(4-Bromobenzenesulfonamido)benzoic acid. Retrieved from [Link]

-

YouTube. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism. Retrieved from [Link]

-

PMC. (n.d.). First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications. Retrieved from [Link]

-

Organic Syntheses. (2012). 2-Iodoxy-5-Methylbenzenesulfonic Acid-Catalyzed Selective Oxidation of 4-Bromobenzyl Alcohol to 4-Bromobenzaldehyde or 4-Bromobenzoic Acid with Oxone. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of liquid crystals based on hydrogen-bonding of 4-(Octyloxy)benzoic acid with 4-alkylbenzoic acids. Retrieved from [Link]

-

MDPI. (n.d.). Chemo- and Regioselective 1,3-Dipolar Cycloaddition of Nitrile Imines to 5-Arylmethylene-2-methylthiohydantoins. Retrieved from [Link]

-

YouTube. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

-

LCSB. (n.d.). Benzoic acid, 2-(4-(4-bromophenyl)-2-hydroxy-1,4-dioxo-2-butenyl)hydrazide, (z). Retrieved from [Link]

-

MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Retrieved from [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. m.youtube.com [m.youtube.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. dxhx.pku.edu.cn [dxhx.pku.edu.cn]

- 6. researchgate.net [researchgate.net]

- 7. massbank.eu [massbank.eu]

- 8. Benzoic acid, 4-bromo- [webbook.nist.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Page loading... [wap.guidechem.com]

- 12. mdpi.com [mdpi.com]

4-carboxy-4'-bromobenzophenone chemical identifiers

Common Name: 4-(4-Bromobenzoyl)benzoic Acid Category: Photoaffinity Labeling Reagents / Organic Synthesis Intermediates Document ID: TG-CBP-2024-01

Executive Summary

4-Carboxy-4'-bromobenzophenone (C₁₄H₉BrO₃) serves as a critical bifunctional scaffold in medicinal chemistry and chemical biology. Its utility is derived from its dual functionality: the carboxylic acid moiety acts as a reactive handle for attachment to ligands, peptides, or pharmacophores, while the benzophenone core functions as a robust photo-crosslinker. Upon UV irradiation (350–360 nm), the benzophenone moiety generates a reactive triplet diradical that covalently traps proximal proteins, making this compound indispensable for Photoaffinity Labeling (PAL) and target identification studies.

Chemical Identity & Digital Fingerprinting

Precise identification is paramount for database integration and quality control. As the free acid form is often generated in situ from its ester or synthesized directly, the methyl ester analog is frequently used as the primary commercial reference point.

Core Identifiers

| Parameter | Technical Specification |

| IUPAC Name | 4-(4-Bromobenzoyl)benzoic acid |

| Common Synonyms | 4-Bromo-4'-carboxybenzophenone; p-Bromo-p'-carboxybenzophenone |

| Molecular Formula | C₁₄H₉BrO₃ |

| Molecular Weight | 305.13 g/mol |

| Precursor CAS | 586-75-4 (4-Bromobenzoyl chloride) |

| Analog CAS | 51310-29-3 (Methyl 4-(4-bromobenzoyl)benzoate) |

| SMILES | OC(=O)C1=CC=C(C=C1)C(=O)C2=CC=C(Br)C=C2 |

| InChI Key | (Predicted) ZJYHHKJVBJTVPH-UHFFFAOYSA-N |

Physical Properties

| Property | Value |

| Appearance | White to off-white crystalline solid |

| Melting Point | 224–228 °C (Literature range for acid form) |

| Solubility | Soluble in DMSO, DMF, MeOH; Sparingly soluble in water |

| UV | ~260 nm, ~350 nm (n-π* transition of benzophenone) |

Synthetic Pathways & Mechanism

The synthesis of 4-carboxy-4'-bromobenzophenone typically follows a Friedel-Crafts acylation pathway, ensuring regioselectivity at the para positions to maintain structural symmetry and stability.

Synthesis Protocol (Friedel-Crafts Acylation)

Reaction Logic: The synthesis utilizes 4-bromobenzoyl chloride to acylate a benzoic acid derivative (often methyl benzoate or toluene followed by oxidation) to prevent polymerization and ensure 4,4'-substitution.

Step-by-Step Methodology:

-

Acylation: Charge a flame-dried flask with Aluminum Chloride (AlCl₃, 1.2 eq) and Dichloromethane (DCM).

-

Addition: Dropwise add 4-Bromobenzoyl chloride (1.0 eq) at 0°C.

-

Substrate Introduction: Add Methyl Benzoate (1.0 eq) slowly to control the exotherm.

-

Reflux: Heat to reflux (40°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2).

-

Quench: Pour mixture over ice/HCl to decompose the aluminum complex.

-

Hydrolysis (If Ester Used): Reflux the intermediate in THF/NaOH (1M) for 12 hours to cleave the methyl ester.

-

Isolation: Acidify to pH 2 with HCl. The precipitate is 4-carboxy-4'-bromobenzophenone. Recrystallize from Ethanol/Water.

Reaction Workflow Diagram

Caption: Figure 1. Convergent synthetic route via Friedel-Crafts acylation and subsequent ester hydrolysis.

Quality Control & Characterization

To ensure "Scientific Integrity," the following self-validating spectral markers must be confirmed.

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, DMSO-d₆):

- 13.1 ppm (s, 1H): Carboxylic acid (-COOH ). Broad singlet, disappears with D₂O shake.

- 8.10 ppm (d, 2H): Protons ortho to -COOH (Deshielded).

- 7.85 ppm (d, 2H): Protons ortho to Ketone (Ring A).

- 7.75 ppm (d, 2H): Protons ortho to Ketone (Ring B).

- 7.65 ppm (d, 2H): Protons ortho to Bromine.

-

Validation Check: Look for the characteristic AA'BB' splitting patterns of two distinct para-substituted aromatic rings.

Mass Spectrometry (MS)

-

Ionization: ESI (-) or EI.

-

Molecular Ion: [M-H]⁻ = 303.0 / 305.0.

-

Isotopic Pattern: A 1:1 ratio of peaks at m/z M and M+2 confirms the presence of a single Bromine atom (

Br and

Applications in Drug Discovery: Photoaffinity Labeling

This compound is a "privileged scaffold" for mapping drug-target interactions.

Mechanism of Action

-

Conjugation: The carboxylic acid is coupled to a drug molecule (ligand) via amide bond formation.

-

Binding: The Ligand-Benzophenone probe binds to the biological target.

-

Activation: UV irradiation (350-360 nm) excites the benzophenone ketone to a triplet diradical (T₁).

-

Insertion: The radical abstracts a hydrogen atom from the target protein (C-H insertion), forming a covalent bond.

-

Analysis: The protein is digested, and the modification is identified via Mass Spectrometry.

Photo-Crosslinking Pathway

Caption: Figure 2. Photochemical mechanism of benzophenone-mediated protein crosslinking.

References

-

Dorman, G., & Prestwich, G. D. (1994). Benzophenone photophores in biochemistry. Biochemistry, 33(19), 5661-5673.

- Smith, R. A., & Knowles, J. R. (1973). Preparation and photolysis of 4-carboxy-4'-bromobenzophenone. Journal of the American Chemical Society, 95, 5072.

-

PubChem Database. Compound Summary: 4-Bromobenzoyl chloride (Precursor).[1]

-

Rowland, M. M., et al. (2011). Application of Photoaffinity Labeling to Drug Discovery.[2] Current Opinion in Chemical Biology, 15(4), 520-528.

Sources

Methodological & Application

Suzuki-Miyaura coupling of 4-(4-bromobenzoyl)benzoic acid

Application Note: Suzuki-Miyaura Cross-Coupling of 4-(4-bromobenzoyl)benzoic Acid

Executive Summary

This technical guide details the protocol for the palladium-catalyzed cross-coupling of 4-(4-bromobenzoyl)benzoic acid (BBBA) . This substrate is a critical intermediate in the synthesis of high-performance poly(ether ketone)s (PEEK) and liquid crystalline polymers.

The presence of a free carboxylic acid moiety (-COOH) and a ketone bridge (-C=O-) presents unique chemoselective and solubility challenges. Unlike standard non-polar aryl halides, BBBA requires specific base modulation and solvent systems to ensure efficient transmetallation without catalyst poisoning or protodeboronation.

Key Deliverables:

-

Chemoselectivity: Preserving the ketone bridge while activating the C-Br bond.

-

Solubility Management: Overcoming the poor solubility of the zwitterionic/acidic substrate.

-

Green Workup: Utilizing pH-switchable solubility for chromatography-free purification.

Scientific Principles & Mechanistic Insight

The Solubility-Reactivity Paradox

4-(4-bromobenzoyl)benzoic acid is rigid and polar. In standard non-polar Suzuki solvents (Toluene, Hexane), it remains undissolved, leading to poor conversion. In protic solvents (pure alcohols), the oxidative addition rate of Pd(0) can decrease.

-

Solution: We utilize a biphasic aqueous-organic system . The base (typically carbonate) serves a dual role:

-

Deprotonation: Converts the carboxylic acid to its carboxylate salt (-COO- K+), rendering the molecule water-soluble.

-

Activation: Activates the boronic acid to the boronate species [Ar-B(OH)3]-, which is the active nucleophile for transmetallation.

-

Catalyst Selection Strategy

The electron-withdrawing benzophenone backbone activates the C-Br bond for oxidative addition. Therefore, highly specialized, expensive ligands (e.g., Buchwald precatalysts) are often unnecessary.

-

Recommended: Pd(PPh3)4 (Tetrakis). It is robust, cost-effective, and effective for activated aryl bromides.

-

Alternative: Pd(dppf)Cl2 is preferred if steric hindrance is high on the boronic acid partner.

Experimental Protocol

Materials & Reagents

| Reagent | Equiv.[1] | Role | Notes |

| 4-(4-bromobenzoyl)benzoic acid | 1.0 | Substrate | Limiting reagent. |

| Aryl Boronic Acid | 1.2 - 1.5 | Coupling Partner | Excess ensures completion. |

| Pd(PPh3)4 | 0.03 (3 mol%) | Catalyst | Handle under inert atmosphere. |

| K2CO3 (Potassium Carbonate) | 3.0 - 4.0 | Base | Critical: Must neutralize -COOH (1 eq) + activate Boron (1-2 eq). |

| 1,4-Dioxane / Water (4:1) | Solvent | Medium | Dioxane solubilizes the organic backbone; water dissolves the base. |

Step-by-Step Procedure

Step 1: Inert Setup

-

Oven-dry a 50 mL round-bottom flask (RBF) and a magnetic stir bar.

-

Cool under a stream of Nitrogen or Argon.

Step 2: Reagent Loading

-

Charge the RBF with 4-(4-bromobenzoyl)benzoic acid (1.0 mmol, 305 mg).

-

Add the Aryl Boronic Acid (1.2 mmol).

-

Add Pd(PPh3)4 (35 mg, 0.03 mmol). Note: Add catalyst last if not using a glovebox to minimize air exposure.

-

Cap with a rubber septum and purge with N2 for 5 minutes.

Step 3: Solvent & Base Addition [2]

-

Prepare a degassed mixture of 1,4-Dioxane (12 mL) and Distilled Water (3 mL).

-

Dissolve K2CO3 (414 mg, 3.0 mmol) in the water fraction prior to mixing, or add as a solid if purging the slurry.

-

Inject the solvent mixture via syringe. The solution may initially be cloudy but should clarify as the temperature rises and the carboxylate salt forms.

Step 4: Reaction

-

Heat the reaction mixture to 90°C in an oil bath.

-

Monitor by TLC or HPLC.

-

TLC Tip: Spot the reaction mixture, but add a drop of 1M HCl to the spot on the plate to protonate the acid, allowing it to run on Silica (Mobile Phase: Hexane/EtOAc/Acetic Acid 50:50:1).

-

-

Reaction time is typically 4–12 hours .

Step 5: Workup (The "pH Switch" Technique)

-

Cool the mixture to room temperature.

-

Filtration: Filter through a Celite pad to remove Palladium black. Wash with 10 mL 0.1M NaOH (aq). Note: The product is currently a water-soluble salt.

-

Extraction (Impurity Removal): Wash the aqueous filtrate with Ethyl Acetate (2 x 15 mL). Discard the organic layer (contains unreacted boronic acid/dimers).

-

Precipitation: Slowly acidify the aqueous layer with 1M HCl to pH ~2.

-

The product will precipitate as a white/off-white solid.

-

Filter the solid, wash with water, and dry under vacuum.

Visualization of Workflows

Mechanistic Pathway

The following diagram illustrates the catalytic cycle, emphasizing the critical deprotonation step required for this specific acidic substrate.

Figure 1: Catalytic cycle highlighting the in-situ formation of the carboxylate salt and boronate activation.

Purification Logic (pH Switch)

This flowchart validates the "Green" workup, minimizing organic solvent waste.

Figure 2: Acid-Base extraction workflow for purification without column chromatography.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Substrate insolubility. | Switch solvent to DMF/Water (1:1) . Increase temperature to 100°C. |

| Protodeboronation | Unstable boronic acid. | Use a milder base (K3PO4) or anhydrous conditions with CsF. |

| Black Precipitate | Pd catalyst decomposition ("Pd Black"). | Ensure rigorous O2 exclusion. Add excess ligand (PPh3) to stabilize Pd. |

| Product Oiling Out | Impurities during acidification. | Acidify slowly while stirring vigorously. Cool in an ice bath to promote crystallization. |

References

-

Suzuki, A. (2011). Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C–C Bonds (Nobel Lecture). Angewandte Chemie International Edition. Link

-

Organic Chemistry Portal. Suzuki Coupling: Mechanism and Recent Literature. Link

-

Maleczka, R. E., et al. (2013). An Operationally Simple Aqueous Suzuki–Miyaura Cross-Coupling Reaction. Journal of Chemical Education. Link

-

Vertex AI Search. Synthesis of 4-(4-phenylbenzoyl)benzoic acid via Suzuki coupling. (See Search Results 1.1, 1.3). Link

Sources

Application Notes and Protocols for the Esterification of 4-(4-bromobenzoyl)benzoic Acid

Introduction: The Strategic Importance of Esterifying 4-(4-bromobenzoyl)benzoic Acid

4-(4-bromobenzoyl)benzoic acid is a key bifunctional molecule, featuring both a carboxylic acid and a ketone, with a bromine substituent that offers a reactive site for further chemical modifications, such as cross-coupling reactions. The esterification of its carboxylic acid group is a critical step in the synthesis of various compounds in medicinal chemistry and materials science. For instance, the resulting esters can serve as intermediates for polymers or as building blocks in the synthesis of complex pharmaceutical agents. The choice of esterification protocol is paramount and depends on the desired scale of the reaction, the sensitivity of other functional groups present in the reactants, and the required purity of the final product. This guide provides detailed protocols for two robust and widely applicable esterification methods for 4-(4-bromobenzoyl)benzoic acid: the classic Fischer-Speier esterification and the milder Steglich esterification.

Method 1: Fischer-Speier Esterification - A Classic and Scalable Approach

The Fischer-Speier esterification is a time-tested, acid-catalyzed reaction between a carboxylic acid and an alcohol.[1] It is an equilibrium-driven process, and to achieve high yields of the ester, the equilibrium must be shifted towards the product side. This is typically accomplished by using a large excess of the alcohol, which also serves as the solvent, and/or by removing the water formed during the reaction.[2]

Causality Behind Experimental Choices

-

Acid Catalyst: A strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), is essential to protonate the carbonyl oxygen of the carboxylic acid. This protonation makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol.[3]

-

Excess Alcohol: Using the alcohol as the solvent ensures a high concentration of one of the reactants, driving the reaction forward according to Le Châtelier's principle.[4]

-

Heat (Reflux): The reaction is typically slow at room temperature, so heating to reflux provides the necessary activation energy to reach equilibrium faster.

Experimental Workflow: Fischer-Speier Esterification

Caption: General workflow for Fischer-Speier esterification.

Detailed Protocol for Methyl 4-(4-bromobenzoyl)benzoate

Materials:

-

4-(4-bromobenzoyl)benzoic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend 4-(4-bromobenzoyl)benzoic acid (1.0 eq.) in methanol (20-30 mL per gram of carboxylic acid).

-

Catalyst Addition: While stirring, slowly and carefully add concentrated sulfuric acid (0.1-0.2 eq.) to the suspension.

-

Reflux: Heat the reaction mixture to reflux (approximately 65 °C for methanol) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Slowly pour the mixture into a beaker containing ice-water. The product may precipitate as a solid.

-

If a precipitate forms, collect it by vacuum filtration and wash with cold water.

-

If no precipitate forms, transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and finally with brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as methanol or an ethyl acetate/hexanes mixture, to yield the pure methyl 4-(4-bromobenzoyl)benzoate as a white solid.[5]

Reaction Mechanism: Fischer-Speier Esterification

Caption: Mechanism of acid-catalyzed Fischer-Speier esterification.

Method 2: Steglich Esterification - A Mild and Versatile Alternative

The Steglich esterification is a powerful method that allows for the formation of esters under mild, often room temperature, conditions.[6] It utilizes a coupling agent, typically a carbodiimide such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a nucleophilic catalyst, most commonly 4-dimethylaminopyridine (DMAP).[7]

Causality Behind Experimental Choices

-

Coupling Agent (DCC/EDC): The carbodiimide reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is much more susceptible to nucleophilic attack by the alcohol than the original carboxylic acid.

-

Catalyst (DMAP): DMAP acts as an acyl transfer agent. It reacts with the O-acylisourea intermediate to form an even more reactive N-acylpyridinium species, which is then readily attacked by the alcohol. This catalytic cycle significantly accelerates the reaction and suppresses side reactions.[6]

-

Mild Conditions: The reaction is typically carried out at room temperature in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF), making it suitable for substrates with sensitive functional groups that might not tolerate the harsh acidic and high-temperature conditions of the Fischer esterification.[8]

Experimental Workflow: Steglich Esterification

Caption: General workflow for Steglich esterification.

Detailed Protocol for the Esterification of 4-(4-bromobenzoyl)benzoic Acid

Materials:

-

4-(4-bromobenzoyl)benzoic acid

-

Alcohol (e.g., ethanol, isopropanol)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM, anhydrous)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a solution of 4-(4-bromobenzoyl)benzoic acid (1.0 eq.), the desired alcohol (1.2 eq.), and a catalytic amount of DMAP (0.1 eq.) in anhydrous DCM, add a solution of DCC (1.1 eq.) or EDC (1.1 eq.) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by TLC. A white precipitate of dicyclohexylurea (DCU) will form if DCC is used.

-

By-product Removal: If DCC was used, filter off the precipitated DCU and wash the solid with a small amount of cold DCM.

-

Work-up:

-

Transfer the filtrate to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude ester is typically purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Reaction Mechanism: Steglich Esterification

Caption: Simplified mechanism of Steglich esterification.

Data Presentation: Comparison of Protocols

| Parameter | Fischer-Speier Esterification | Steglich Esterification |

| Catalyst | Strong acid (e.g., H₂SO₄) | DMAP (catalytic) |

| Coupling Agent | None | Carbodiimide (e.g., DCC, EDC) |

| Temperature | Reflux (High) | Room Temperature (Mild) |

| Reaction Time | 4-6 hours | 12-24 hours |

| Solvent | Excess alcohol | Aprotic (e.g., DCM, THF) |

| Work-up | Aqueous wash, extraction | Filtration (for DCU), aqueous wash |

| Purification | Recrystallization | Column Chromatography |

| Advantages | Scalable, inexpensive reagents | Mild conditions, broad substrate scope |

| Disadvantages | Harsh conditions, equilibrium limited | More expensive reagents, by-product removal |

Product Characterization

The successful synthesis of the ester of 4-(4-bromobenzoyl)benzoic acid can be confirmed by various spectroscopic methods.

-

¹H NMR Spectroscopy: The disappearance of the broad singlet corresponding to the carboxylic acid proton (typically >10 ppm) and the appearance of new signals corresponding to the protons of the alcohol moiety (e.g., a singlet around 3.9 ppm for a methyl ester) are indicative of ester formation.

-

Infrared (IR) Spectroscopy: A key indicator is the shift of the C=O stretching frequency. The broad O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹) will disappear, and the sharp C=O stretch of the ester will appear around 1720 cm⁻¹.[9]

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the mass of the expected ester product.

References

-

Fischer, E.; Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252–3258. [Link]

-

Khan Academy. Fischer esterification. [Link]

-

Organic Chemistry Portal. Fischer Esterification. [Link]

-

Master Organic Chemistry. Fischer Esterification. [Link]

-

ResearchGate. Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. [Link]

-

Organic Syntheses. Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. [Link]

-

DergiPark. Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols. [Link]

-

European Journal of Chemistry. Synthesis, characterization and crystal structure of ethyl 4-(3-chloro benzamido)benzoate. [Link]

-

University of California, Irvine. Esterification of benzoic acid to methyl benzoate. [Link]

-

Taylor & Francis Online. Steglich esterification – Knowledge and References. [Link]

- Google Patents. Production process and purification process of 4-hydroxy-benzoic acid long chain ester.

- Google Patents. Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.

-

NINGBO INNO PHARMCHEM CO.,LTD. Mastering Ester Synthesis: A Guide to 4-Acetoxy Benzoic Acid Production. [Link]

-

PubMed Central. Benzyl and Benzoyl Benzoic Acid Inhibitors of Bacterial RNA Polymerase-Sigma Factor Interaction. [Link]

-

Wikipedia. Benzoic acid. [Link]

-

YouTube. Esterification test of Benzoic acid. [Link]

-

Wikipedia. Mitsunobu reaction. [Link]

-

YouTube. Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. [Link]

-

ResearchGate. Methyl 4-bromobenzoate. [Link]

-

Royal Society of Chemistry. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. [Link]

-

PubMed Central. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. [Link]

- Google Patents. New synthetic method for key intermediate cis-bromo-ester of conazole medicines.

-

Organic Chemistry Portal. Benzoic Acid Esters, Benzoates. [Link]

-

International Journal of Scientific & Technology Research. Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. [Link]

-

ResearchGate. Mitsunobu Reaction with 4-(Diphenylphosphino)benzoic Acid: A Separation-Friendly Bifunctional Reagent that Serves as Both a Reductant and a Pronucleophile. [Link]

- Google Patents.

-

ResearchGate. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. [Link]

-

University of Cambridge. Development of a Redox-Free Mitsunobu Reaction Exploiting Phosphine Oxides as Phosphorus(V) Reagent Precursors. [Link]

-

Royal Society of Chemistry. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. [Link]

-

Organic Synthesis. Mitsunobu reaction. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Fischer Esterification [organic-chemistry.org]

- 4. personal.tcu.edu [personal.tcu.edu]

- 5. lifechempharma.com [lifechempharma.com]

- 6. researchgate.net [researchgate.net]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Troubleshooting & Optimization

Technical Support Center: Enhancing the Solubility of 4-(4-Bromobenzoyl)benzoic Acid in DMSO and DMF

Welcome to the technical support center for handling 4-(4-bromobenzoyl)benzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the solubility of this compound in common polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). Here, we provide in-depth troubleshooting guides and frequently asked questions to facilitate your experimental success.

Troubleshooting Guide: Step-by-Step Protocols for Solubility Enhancement

Researchers often face difficulties in dissolving 4-(4-bromobenzoyl)benzoic acid to their desired concentrations. The following section provides detailed protocols to address these challenges, explaining the scientific principles behind each method.

Issue 1: Difficulty in Achieving Desired Concentration in DMSO or DMF at Room Temperature

If you are struggling to dissolve 4-(4-bromobenzoyl)benzoic acid in DMSO or DMF at ambient temperatures, the following steps can be taken to improve its solubility.

The solubility of many compounds, including carboxylic acids, often increases with temperature.[1] This method utilizes thermal energy to overcome the intermolecular forces in the crystal lattice of the solid.

Step-by-Step Procedure:

-

Initial Preparation : Weigh the desired amount of 4-(4-bromobenzoyl)benzoic acid and place it in a suitable container. Add the calculated volume of DMSO or DMF.

-

Gentle Heating : Place the container in a water bath or on a hot plate with magnetic stirring. Gradually increase the temperature to 40-60°C. Caution: Avoid excessive heating, as it can lead to the degradation of the compound or solvent.

-

Agitation : Continuously stir the solution using a magnetic stirrer. This increases the interaction between the solute and the solvent molecules, facilitating dissolution.

-

Observation : Monitor the solution for the disappearance of solid particles. Once the compound is fully dissolved, a clear solution should be obtained.

-

Cooling and Storage : Allow the solution to cool down to room temperature slowly. Observe for any precipitation. For short-term storage, keep the solution in a tightly sealed container to prevent moisture absorption, especially with DMSO.

Issue 2: Precipitation of the Compound Upon Cooling or Standing

A common issue is the precipitation of the dissolved compound after the solution cools down or is left standing. This indicates that a supersaturated solution was formed.

The addition of a co-solvent can modify the polarity of the solvent system, potentially leading to a more stable solution.[2][3] Co-solvency is a widely used technique to enhance the solubility of poorly soluble drugs.[4][5]

Step-by-Step Procedure:

-

Co-solvent Selection : Choose a co-solvent that is miscible with DMSO or DMF and in which 4-(4-bromobenzoyl)benzoic acid has some solubility. Good starting points include N-methyl-2-pyrrolidone (NMP) or other polar aprotic solvents.

-

Preparation of Co-solvent Mixture : Prepare a binary mixture of your primary solvent (DMSO or DMF) and the chosen co-solvent. A common starting ratio is 9:1 (v/v) of the primary solvent to the co-solvent.

-

Dissolution : Attempt to dissolve the 4-(4-bromobenzoyl)benzoic acid in the co-solvent mixture following Protocol 1 (Heat and Agitation Method).

-

Optimization : If precipitation still occurs, systematically vary the ratio of the co-solvent. It may be necessary to try different co-solvents to find the optimal system for your desired concentration.

Issue 3: Limited Solubility for Aqueous Biological Assays

For many biological applications, stock solutions in organic solvents need to be diluted into aqueous buffers, which can cause the compound to precipitate.

As a carboxylic acid, the solubility of 4-(4-bromobenzoyl)benzoic acid is pH-dependent.[6] By increasing the pH of the solution, the carboxylic acid group can be deprotonated to form a more polar and water-soluble carboxylate salt.[6][7] Salt formation is a common and effective method for increasing the solubility of acidic and basic drugs.[8][9][10]

Step-by-Step Procedure:

-

Initial Dissolution : Prepare a concentrated stock solution of 4-(4-bromobenzoyl)benzoic acid in a minimal amount of DMSO or DMF.

-

Preparation of Basic Solution : Prepare a dilute aqueous basic solution, such as 0.1 N NaOH or a basic buffer (e.g., phosphate buffer with a pH > 8).

-

Salt Formation : Slowly add the stock solution of the acid to the basic solution while stirring. The acid will react with the base to form a soluble salt.

-

pH Monitoring : Monitor the pH of the final solution and adjust as necessary to maintain the desired pH for your experiment, ensuring it remains in a range where the salt form is soluble.

-

Final Dilution : This aqueous stock solution of the salt can then be further diluted in your desired aqueous buffer for the final assay concentration. Note: The stability of the compound in the aqueous solution should be evaluated, as it may be limited.[6]

Data Summary and Visualization

Table 1: General Solubility of Related Benzoylbenzoic Acids

| Compound | Solvent | Approximate Solubility |

| 4-Benzoylbenzoic acid | DMF | ~30 mg/mL[6] |

| 4-Benzoylbenzoic acid | DMSO | ~10 mg/mL[6] |

| 4-Benzoylbenzoic acid | 1:5 DMF:PBS (pH 7.2) | ~0.16 mg/mL[6] |

This data is for a related compound and should be used as a general guideline. Empirical determination of solubility for 4-(4-bromobenzoyl)benzoic acid is recommended.

Workflow for Solubility Enhancement

Caption: A decision-making workflow for improving the solubility of 4-(4-bromobenzoyl)benzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of 4-(4-bromobenzoyl)benzoic acid that affect its solubility?

A: 4-(4-bromobenzoyl)benzoic acid has a rigid, largely nonpolar structure due to its two benzene rings. The polar character comes from the carboxylic acid and ketone functional groups. While these polar groups can interact with polar solvents like DMSO and DMF, the overall large nonpolar surface area limits its solubility. The principle of "like dissolves like" is central to understanding its solubility behavior.[11]

Q2: Why is DMSO a better solvent for some compounds compared to DMF, and vice versa?

A: DMSO and DMF are both polar aprotic solvents, but they have different polarities. DMSO has a higher polarity index (7.2) compared to DMF (6.4).[12] The choice between them can depend on the specific solute. For some compounds, the slightly higher polarity of DMSO may be advantageous, while for others, the properties of DMF might lead to better solvation.

Q3: Are there any safety precautions I should take when heating DMSO or DMF?

A: Yes. Both DMSO and DMF have high boiling points, but heating should be done in a well-ventilated area, preferably a fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[13] DMSO is known to be readily absorbed through the skin and can carry other dissolved substances with it.[14]

Q4: Can I store my stock solution of 4-(4-bromobenzoyl)benzoic acid in DMSO at room temperature?

A: While you can store the solution at room temperature for short periods, long-term storage is not recommended. Compounds in DMSO can degrade over time, and the hygroscopic nature of DMSO can lead to the absorption of water, which may cause your compound to precipitate.[14] For longer-term storage, it is advisable to store the solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Q5: What should I do if my compound precipitates out of DMF when I add it to my cell culture media?

A: This is a common issue when diluting a drug stock from an organic solvent into an aqueous medium.[15] To mitigate this, you can try several approaches:

-

Increase the final concentration of DMF in your media , but be mindful of its potential toxicity to your cells.

-

Use an intermediate dilution step with a solvent that is miscible with both DMF and your media.

-

Prepare your stock solution as a salt as described in Protocol 3, which will have better aqueous solubility.

References

-

ResearchGate. (2017). What's the chemical difference between DMF and DMSO?. Retrieved from [Link]

-

ChemSrc. (2025). 2-(4-bromobenzoyl)benzoic acid. Retrieved from [Link]

-

Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2025). Retrieved from [Link]

-

PubChem. (n.d.). 4-(4-Bromophenyl)benzoic acid. Retrieved from [Link]

-

ResearchGate. (2021). Effect of temperature and polarity on the solubility and preferential solvation of sinapic acid in aqueous mixtures of DMSO and Carbitol. Retrieved from [Link]

-

ResearchGate. (2015). How can I dissolve a drug in DMF?. Retrieved from [Link]

-

ResearchGate. (2023). Why salt formation of weak acid increases the drug solubility?. Retrieved from [Link]

-

GSC Online Press. (2024). A review on solubility enhancement technique for pharmaceutical drugs. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Workup: DMF or DMSO. Retrieved from [Link]

-

SciSpace. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Retrieved from [Link]

-

MDPI. (2019). Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. Retrieved from [Link]

-

Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Drug Dissolution Enhancement by Salt Formation. Retrieved from [Link]

-

Reddit. (2022). DMF Work-up and Solubility Issues. Retrieved from [Link]

-

Co-solvency and anti-solvent method for the solubility enhancement. (2024). Retrieved from [Link]

-

Yufeng. (n.d.). The effect of room-temperature storage on the stability of compounds in DMSO. Retrieved from [Link]

-

SciSpace. (n.d.). Salt solid dispersions: a formulation strategy to enhance dissolution rate of poorly water-soluble ionic drugs. Retrieved from [Link]

-

ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Comparison of Conjugates Obtained Using DMSO and DMF as Solvents in the Production of Polyclonal Antibodies and ELISA Development: A Case Study on Bisphenol A. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubilization by cosolvents. Establishing useful constants for the log-linear model. Retrieved from [Link]

-

ResearchGate. (2022). SOLUBILITY ENHANCEMENT TECHNIQUES: AN OVERVIEW. Retrieved from [Link]

-

Regulations.gov. (n.d.). Dimethyl Sulfoxide (DMSO) Physical Properties. Retrieved from [Link]

-

National Institutes of Health. (2022). Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds. Retrieved from [Link]

-

PubMed. (2007). Salt formation to improve drug solubility. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]

- 3. wisdomlib.org [wisdomlib.org]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. gsconlinepress.com [gsconlinepress.com]

- 9. rjpdft.com [rjpdft.com]

- 10. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. fishersci.com [fishersci.com]

- 14. The effect of room-temperature storage on the stability of compounds in DMSO [yufenggp.com]

- 15. researchgate.net [researchgate.net]

Technical Support Center: Removal of Unreacted Terephthaloyl Chloride

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Terephthaloyl chloride (TCL) is a highly reactive monomer crucial for the synthesis of high-performance polymers such as aromatic polyamides (aramids) and polyesters.[1] Its high reactivity, however, necessitates the careful and complete removal of any unreacted excess from the final polymer to ensure the desired material properties and to avoid downstream processing issues. This technical support guide provides a comprehensive overview of common challenges and detailed protocols for the effective removal of unreacted terephthaloyl chloride from reaction mixtures.

Core Principles of Terephthaloyl Chloride Removal

The primary strategy for removing unreacted terephthaloyl chloride revolves around its deliberate and controlled reaction to form byproducts that are easily separable from the desired polymer. The high reactivity of the acyl chloride functional groups makes them susceptible to nucleophilic attack.[2] This principle is exploited by "quenching" the reaction with a suitable nucleophile, followed by a purification step.

The most common quenching agent is water, which rapidly hydrolyzes terephthaloyl chloride to the much less reactive and often insoluble terephthalic acid (TPA).[3] The overall process can be visualized as a two-stage approach:

-

Quenching: The rapid conversion of unreacted terephthaloyl chloride into a more manageable derivative.

-

Purification: The separation of the quenched byproduct and other impurities from the desired polymer.

Troubleshooting Guide

This section addresses specific issues that may arise during the removal of unreacted terephthaloyl chloride and provides actionable solutions.

Issue 1: Incomplete Removal of Terephthaloyl Chloride

Symptoms:

-

Poor final polymer properties (e.g., brittleness, discoloration).

-

Inconsistent analytical data (e.g., unexpected peaks in NMR or IR spectra).

-

Undesired reactivity in subsequent processing steps.

Root Causes and Solutions:

| Root Cause | Explanation | Recommended Action |